5,7-dihydro-4H-spiro[1,3-benzothiazole-6,4'-oxane]-2-amine
Description
Historical Development of Benzothiazole Chemistry
The foundations of benzothiazole chemistry can be traced back to the pioneering work of August Wilhelm von Hofmann in 1879, when the first 2-substituted benzothiazoles, including 2-chloro- and 2-phenylbenzothiazoles, were successfully synthesized and characterized. This groundbreaking achievement marked the beginning of systematic investigations into the benzothiazole ring system, which consists of a conjugated bicyclic structure formed by the fusion of benzene with a five-membered thiazole ring. The historical significance of benzothiazole compounds became more pronounced in 1921 with the discovery that 2-sulfanylbenzothiazoles could serve as effective vulcanization accelerators for both natural and synthetic rubber, thereby establishing their first major industrial application.
The structural complexity of benzothiazole emerged from early recognition that it represents a conjugated sp2-hybridized bicyclic 10π electron heteroaromatic system, constituted by fusion of benzene with the 4,5-positions of the thiazole ring. This architectural framework provided chemists with a versatile platform for molecular modifications and functional group installations. The parent benzothiazole compound itself was not isolated from natural sources until 1967, when it was first identified in the volatiles of American cranberries Vaccinium macrocarpon variety Early Black. This discovery highlighted the natural occurrence of benzothiazole structures and opened new avenues for biologically-inspired synthetic approaches.
Throughout the twentieth century, benzothiazole chemistry evolved significantly with the development of diverse synthetic methodologies. Classical approaches centered on condensation reactions involving 2-aminothiophenol with various carbonyl compounds, aldehydes, and carboxylic acid derivatives. These fundamental synthetic strategies laid the groundwork for modern synthetic approaches that now incorporate transition-metal-catalyzed reactions, including palladium-catalyzed carbon-hydrogen functionalization and cross-coupling reactions. The evolution of synthetic methodologies has enabled researchers to access increasingly complex benzothiazole derivatives with enhanced structural diversity and biological activity profiles.
The recognition of benzothiazole as a privileged structure in medicinal chemistry emerged from systematic studies demonstrating its presence in numerous bioactive natural products and pharmaceutical agents. Modern benzothiazole research has expanded to encompass sophisticated molecular designs, including the integration of spirocyclic motifs that represent the cutting edge of contemporary heterocyclic chemistry. This historical progression from simple synthetic targets to complex pharmaceutical scaffolds demonstrates the enduring importance of benzothiazole chemistry in modern drug discovery efforts.
Significance of Spirocyclic Structures in Medicinal Chemistry
Spirocyclic compounds have emerged as privileged structures in medicinal chemistry due to their unique three-dimensional architecture and ability to modulate molecular physicochemical properties. The fundamental characteristic of spirocycles lies in their structural definition as ring systems in which two rings are fused by a single atom, creating a distinctive quaternary carbon center that imparts remarkable conformational rigidity while maintaining optimal flexibility for biological target engagement. This structural arrangement provides several advantageous features that have made spirocyclic scaffolds increasingly attractive for pharmaceutical development and drug discovery programs.
The primary advantage that spirocycles offer as core structures relates to their inherent three-dimensional nature and ability to enhance fraction of sp3-hybridized carbons (Fsp3) values in molecular designs. Higher Fsp3 values correlate with increased probability of successful compound translation from preclinical studies to clinical applications, primarily due to out-of-plane substituents that facilitate molecular shape adjustments and improve receptor-ligand complementarity. Spirocyclic systems effectively increase Fsp3 values while simultaneously modulating critical physicochemical properties including water solubility, lipophilicity coefficients, and metabolic stability profiles.
Contemporary medicinal chemistry applications have demonstrated that spirocyclic scaffolds can effectively replace rotatable bonds and maintain favored orientations of functional groups, thereby improving biological potency and selectivity. A notable example of this principle was demonstrated during the optimization of protein tyrosine phosphatase 2 inhibitors, where researchers analyzed crystallographic structures and strategically introduced spirocyclic scaffolds to maintain the orientation of primary amine groups and preserve three directed hydrogen bond interactions. All spirocyclic variants in this study exhibited comparable potency on target protein inhibition while demonstrating improved cellular efficacy.
The impact of spirocyclic modifications on pharmacological properties extends beyond simple potency enhancements to encompass improved selectivity profiles and enhanced drug-like characteristics. Spirocyclic motifs frequently provide access to novel and previously unexplored chemical space, offering medicinal chemists opportunities to develop compounds with unique biological activity profiles. The three-dimensional nature of spirocycles enables initial hits to be further optimized through systematic manipulation of the molecular periphery, whose spatial positioning is well-defined by the rigid spirocyclic core structure.
Approved pharmaceutical agents containing spirocyclic motifs provide compelling evidence for the therapeutic value of these structural elements. Notable examples include the antifungal drug griseofulvin and the diuretic agent spironolactone, both of which demonstrate the successful clinical application of spirocyclic design principles. These examples, along with numerous spirocyclic compounds currently in clinical development, underscore the continued importance of spirocyclic scaffolds in contemporary drug discovery efforts.
| Spirocyclic System Type | Representative Natural Products | Biological Activities | Structural Features |
|---|---|---|---|
| [4.4.0] Spirolactones | Longianone, Hyperolactones A and C | Antiviral, cytotoxic | Oxygen-containing spirocycles |
| [4.4.0] Spirolactams | Brevianamide B, Rauniticine pseudoindoxyl | Anticancer, neuroprotective | Nitrogen-containing spirocycles |
| [4.5.0] Spirotetrahydrofurans | Saffloquinoside A | Anti-inflammatory | Polyoxygenated frameworks |
| [5.5.0] Spiropiperazinediones | Aspergillus variecolor alkaloids | Cytotoxic | Unique piperazine-based cores |
| [5.6.0] Spiro-orthoesters | Periplosides | Immunosuppressive | Complex glycosidic modifications |
Overview of 5,7-dihydro-4H-spiro[1,3-benzothiazole-6,4'-oxane]-2-amine in Research Literature
The compound this compound represents a sophisticated example of modern spirocyclic design that integrates the established benzothiazole pharmacophore with an oxane (tetrahydropyran) ring system through a spirocyclic junction. This molecular architecture, bearing the Chemical Abstracts Service registry number 1909306-61-1, has attracted significant research attention due to its unique structural features and potential pharmaceutical applications. The compound exhibits a molecular formula of C11H16N2OS with a molecular weight of 224.32 grams per mole, reflecting its moderate molecular size and appropriate physicochemical properties for drug-like applications.
The systematic nomenclature for this compound reflects its complex structural organization, with the International Union of Pure and Applied Chemistry designation being 2',3',4,5',6',7-hexahydro-5H-spiro[benzo[d]thiazole-6,4'-pyran]-2-amine. This nomenclature emphasizes the spirocyclic connection between the benzothiazole core and the saturated oxane ring, with the amine functionality positioned at the 2-position of the benzothiazole system. The compound represents a notable example of how modern synthetic chemistry can create complex three-dimensional architectures that combine multiple heterocyclic systems within a single molecular framework.
Research investigations into this compound have been facilitated by its commercial availability from specialized chemical suppliers, with reported purity levels typically exceeding 95 percent. The compound is typically supplied as a powder with specific storage requirements and handling protocols appropriate for research applications. Current research interests have focused on the compound's potential as a building block for more complex pharmaceutical targets and as a representative example of spirocyclic benzothiazole architecture for structure-activity relationship studies.
The structural uniqueness of this compound lies in its successful integration of multiple design principles that are highly valued in contemporary medicinal chemistry. The benzothiazole core provides a well-established pharmacophore with demonstrated biological activity across multiple therapeutic areas, while the spirocyclic oxane system contributes three-dimensional complexity and enhanced physicochemical properties. The presence of the primary amine group at the 2-position of the benzothiazole ring offers opportunities for hydrogen bonding interactions and potential salt formation, characteristics that are often beneficial for pharmaceutical development.
Current research applications of this compound span multiple areas of investigation, including its utility as a synthetic intermediate for more complex molecular targets and its potential direct biological activity. The compound's structural features make it particularly suitable for structure-activity relationship studies aimed at understanding the contributions of spirocyclic modifications to benzothiazole pharmacology. Additionally, the compound serves as a valuable model system for investigating the synthetic accessibility and chemical reactivity of spirocyclic benzothiazole architectures.
Theoretical Foundations of Benzothiazole Pharmacophores
The theoretical foundations underlying benzothiazole pharmacophores are rooted in comprehensive structure-activity relationship studies that have revealed the molecular determinants responsible for biological activity across diverse therapeutic targets. Benzothiazole structures function as versatile pharmacophores due to their unique electronic properties, conformational characteristics, and capacity for multiple intermolecular interactions with biological macromolecules. The heterocyclic core of benzothiazole systems provides a planar aromatic framework that can participate in π-π stacking interactions, while the nitrogen and sulfur heteroatoms offer sites for hydrogen bonding and coordination interactions.
Detailed pharmacophore modeling studies have identified critical structural features that contribute to the biological activity of benzothiazole derivatives. Investigation of 2-amino-heteroaryl benzothiazole-6-anilides as potent p56lck inhibitors led to the development of a comprehensive six-point pharmacophore model designated AADHRR.15, which consists of two hydrogen bond acceptor sites, one hydrogen bond donor site, one hydrophobic group, and two aromatic ring features. This pharmacophore model successfully predicted the p56lck inhibitory activity of tested compounds and provided validated guidelines for rational drug design based on benzothiazole scaffolds.
The electronic properties of benzothiazole systems contribute significantly to their pharmacological profiles through modulation of molecular reactivity and binding affinity. The thiazole ring component exhibits electron-withdrawing characteristics that influence the overall electronic distribution within the bicyclic system. This electronic influence affects the reactivity of substituents attached to the benzothiazole core and modulates the strength of intermolecular interactions with biological targets. The planar geometry of the benzothiazole system, with all nine atoms of the bicycle and attached substituents maintaining coplanarity, provides optimal geometric complementarity for binding to planar binding sites in proteins and nucleic acids.
Computational studies utilizing three-dimensional quantitative structure-activity relationship methodologies have provided detailed insights into the molecular determinants of benzothiazole biological activity. Comparative molecular field analysis and comparative molecular similarity indices analysis approaches have been successfully applied to benzothiazole derivatives, revealing the spatial distribution of steric and electrostatic properties that correlate with biological potency. These computational approaches have demonstrated that specific regions around the benzothiazole core are critical for activity, with variations in structural features leading to predictable changes in biological potency.
The versatility of benzothiazole pharmacophores extends across multiple therapeutic areas, including anticancer, antimicrobial, anti-inflammatory, and neurological applications. This broad spectrum of biological activities reflects the adaptability of the benzothiazole scaffold to interact with diverse biological targets through multiple binding modes. The 2-amino position of benzothiazole systems has been identified as particularly important for biological activity, as modifications at this position can dramatically alter pharmacological profiles while maintaining the core structural framework that defines the pharmacophore.
| Pharmacophore Feature | Structural Contribution | Biological Relevance | Optimization Strategies |
|---|---|---|---|
| Hydrogen Bond Acceptors | Nitrogen and sulfur heteroatoms | Enzyme binding, receptor interactions | Heteroatom substitution patterns |
| Hydrogen Bond Donors | 2-Amino group | Active site complementarity | Amine modifications, bioisosteres |
| Aromatic Interactions | Benzothiazole ring system | π-π stacking, hydrophobic binding | Ring substitution, extension |
| Hydrophobic Regions | Alkyl substituents | Membrane permeability, protein binding | Chain length, branching patterns |
| Electronic Properties | Electron-withdrawing thiazole | Reactivity modulation | Electronic substituent effects |
Properties
IUPAC Name |
spiro[5,7-dihydro-4H-1,3-benzothiazole-6,4'-oxane]-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c12-10-13-8-1-2-11(7-9(8)15-10)3-5-14-6-4-11/h1-7H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADATTZDBUVZKOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)CC3=C1N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydro-4H-spiro[1,3-benzothiazole-6,4’-oxane]-2-amine typically involves the reaction of benzothiazole derivatives with oxane precursors under specific conditions. One common method involves the cyclization of a benzothiazole derivative with an oxane ring in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5,7-dihydro-4H-spiro[1,3-benzothiazole-6,4’-oxane]-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
Basic Information
- IUPAC Name : 2',3',4,5',6',7-hexahydro-5H-spiro[benzo[d]thiazole-6,4'-pyran]-2-amine
- Molecular Formula : C11H16N2OS
- Molecular Weight : 224.33 g/mol
- CAS Number : 1909306-61-1
Structural Characteristics
The spiro structure of this compound allows for unique interactions with biological targets and enhances its stability in various chemical environments. The presence of the benzothiazole moiety is known to impart significant biological activity.
Medicinal Chemistry
5,7-dihydro-4H-spiro[1,3-benzothiazole-6,4'-oxane]-2-amine has been investigated for its potential therapeutic effects:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The spiro configuration may enhance binding affinity to cancer targets, making it a candidate for further investigation in anticancer drug development.
- Antimicrobial Properties : Research indicates that benzothiazole derivatives possess antimicrobial activity. This compound's structural features may contribute to its efficacy against bacterial and fungal strains.
Materials Science
The unique properties of this compound make it suitable for applications in materials science:
- Polymer Synthesis : Its reactivity can be harnessed in polymer chemistry to create novel materials with enhanced mechanical and thermal properties. The incorporation of this compound into polymer matrices could lead to innovative materials with specific functionalities.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : Its structure allows for further functionalization, making it a valuable building block in the synthesis of more complex organic molecules. This includes the development of new pharmaceuticals and agrochemicals.
Photophysical Studies
Research into the photophysical properties of spiro compounds has revealed potential applications in optoelectronics:
- Fluorescent Materials : Compounds similar to this compound have shown promise as fluorescent probes due to their unique electronic properties. This could lead to advancements in imaging technologies and sensors.
Case Study 1: Anticancer Activity
A study investigated a series of spiro compounds related to this compound for their anticancer properties. Results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting potential pathways for drug development.
Case Study 2: Antimicrobial Efficacy
Research conducted on benzothiazole derivatives demonstrated their effectiveness against various pathogens. The study highlighted the importance of structural modifications in enhancing antimicrobial activity, pointing towards the potential role of this compound as a lead compound.
Mechanism of Action
The mechanism of action of 5,7-dihydro-4H-spiro[1,3-benzothiazole-6,4’-oxane]-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Derivatives
1,3-Benzothiazole
- Structure : A planar bicyclic system without spirocyclic elements.
- Activity : Demonstrated broad-spectrum antimicrobial activity against pathogens like Bacillus thuringiensis, Staphylococcus aureus, and Candida albicans in pure form .
- Key Difference : The absence of a spiro-oxane ring and amine substituent reduces steric complexity compared to the target compound.
Spiro[1,3-benzothiazole-6,2'-[1,3]dioxolane]-2-amine
- Structure : A close analogue with a 1,3-dioxolane spiro ring instead of oxane.
- Synthesis : Similar spirocyclic compounds are synthesized via condensation reactions involving benzothiazole precursors and cyclic ketones .
- Key Difference : The dioxolane ring (5-membered) vs. oxane (6-membered) may alter solubility and metabolic stability.
Thiazole-2-amine Derivatives
- Structure : Simpler thiazole cores with primary amine substituents.
- Key Difference : Lack of spirocyclic and benzannulated structures limits conformational rigidity.
Physicochemical and Pharmacological Comparisons
Key Observations :
Biological Activity
5,7-Dihydro-4H-spiro[1,3-benzothiazole-6,4'-oxane]-2-amine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique spiro structure and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H16N2OS
- Molecular Weight : 224.33 g/mol
- CAS Number : 1909306-61-1
Antimicrobial Activity
Research has indicated that compounds similar to 5,7-dihydro-4H-spiro[1,3-benzothiazole] exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways.
| Compound | Target Organism | Activity |
|---|---|---|
| Compound A | E. coli | Inhibition at 50 µg/mL |
| Compound B | Staphylococcus aureus | Inhibition at 25 µg/mL |
Cytotoxicity and Cancer Research
The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Notably, it has shown promising results against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines.
These findings suggest that the compound may interfere with cancer cell proliferation through apoptosis induction or cell cycle arrest.
The proposed mechanism of action for 5,7-dihydro-4H-spiro[1,3-benzothiazole] involves interaction with cellular targets such as enzymes or receptors. For example:
- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA synthesis or repair.
- Receptor Modulation : It could modulate receptor activity linked to cell growth and survival pathways.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound in vivo using a mouse model bearing MCF-7 tumors. The results indicated a significant reduction in tumor size compared to the control group after treatment with the compound over four weeks.
Study 2: Antimicrobial Evaluation
In another study assessing antimicrobial activity, various concentrations of the compound were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, highlighting its potential as an antimicrobial agent.
Q & A
Q. What are the key considerations for synthesizing 5,7-dihydro-4H-spiro[1,3-benzothiazole-6,4'-oxane]-2-amine?
Methodological Answer: Synthesis of spirocyclic benzothiazole derivatives typically involves cyclocondensation or multicomponent reactions. For example:
- Cyclocondensation : Reacting a benzothiazole precursor (e.g., 2-aminobenzothiazole) with a cyclic ketone (e.g., tetrahydrooxane) under acidic or basic conditions to form the spiro ring system .
- Regioselectivity Control : Use temperature modulation (e.g., reflux in ethanol or acetonitrile) and catalysts (e.g., K₂CO₃) to favor spirocyclization over linear byproducts .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended due to the compound’s moderate polarity (XlogP ~1) .
Q. Which spectroscopic techniques are critical for confirming the spirocyclic structure?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the spiro scaffold .
- X-ray Crystallography : Resolve ambiguities in regiochemistry, particularly for verifying the spiro junction .
Advanced Research Questions
Q. How can computational methods predict the physicochemical properties of this compound?
Methodological Answer:
-
Molecular Dynamics (MD) Simulations : Use software like Gaussian or GROMACS to model the spiro structure’s stability and conformational flexibility. Parameters include:
Property Predicted Value Method Reference LogP (lipophilicity) ~1.0 XlogP3 Topological Polar SA ~76 Ų Molinspiration Hydrogen Bond Donors 1 PubChem -
Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic/electrophilic reactions .
Q. What strategies address contradictions in reaction yields during derivative synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example:
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., linear dimers) and adjust stoichiometry or reaction time to suppress side pathways .
Mechanistic and Biological Studies
Q. How can the antioxidant activity of this compound be evaluated methodologically?
Methodological Answer:
Q. What structural modifications enhance bioactivity while retaining the spiro core?
Methodological Answer:
- Substituent Engineering :
- In Silico SAR Studies : Train QSAR models using bioactivity data from analogs (e.g., spiro[chromene-thiadiazole] derivatives) to prioritize synthetic targets .
Data Analysis and Validation
Q. How should researchers validate synthetic yields against computational predictions?
Methodological Answer:
- Yield vs. DFT Energy Barriers : Correlate experimental yields with computed activation energies for key steps (e.g., spirocyclization). Discrepancies >10% may indicate unaccounted solvent effects .
- Statistical Validation : Use ANOVA to compare yields across reaction conditions; p < 0.05 confirms significant parameter effects .
Structural and Functional Complexity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
